

In-Depth Technical Guide: Structure Elucidation of CAS 669066-89-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-5-bromopyridine-2-carboxamide

Cat. No.: B112891

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structure elucidation of the chemical compound identified by CAS number 669066-89-1, known as 3-Amino-5-bromopicolinamide. This document compiles available data from public sources, including synthesis protocols and analytical characterization. While comprehensive spectroscopic data for definitive structure confirmation is not fully available in public literature, this guide presents the synthesized findings to aid researchers in their understanding of this molecule. The potential biological relevance of this compound, inferred from related structures, is also discussed.

Introduction

CAS 669066-89-1, chemically identified as 3-Amino-5-bromopicolinamide, is a substituted pyridine derivative. Such heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. This guide focuses on the available scientific information to detail the structural determination of this compound.

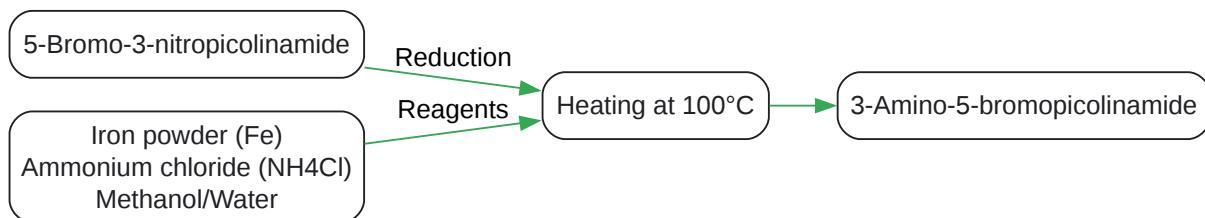
Synthesis and Purification

The synthesis of 3-Amino-5-bromopicolinamide has been reported as a primary product of a reduction reaction and as a byproduct in the synthesis of other complex heterocyclic systems.

Experimental Protocol: Reduction of 5-Bromo-3-nitropicolinamide

A documented method for the synthesis of 3-Amino-5-bromopicolinamide involves the reduction of a nitro-substituted precursor.

Workflow for the Synthesis of 3-Amino-5-bromopicolinamide



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Caption: Synthesis of 3-Amino-5-bromopicolinamide via reduction.

Procedure:

- 5-Bromo-3-nitropicolinamide is suspended in a mixture of methanol and water.
- Ammonium chloride and iron powder are added to the suspension.
- The reaction mixture is heated to 100°C and stirred for an extended period (e.g., 20 hours).
- Upon completion, the reaction is cooled, and the solid catalyst is removed by filtration.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- Further purification can be achieved by techniques such as silica gel flash chromatography.

Structure Elucidation: Analytical Data

The definitive structure of a novel compound is established through a combination of analytical techniques. For CAS 669066-89-1, the available data is summarized below.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Technique	Ionization Mode	Observed m/z	Interpretation	Reference
Electrospray Ionization (ESI)	Positive (ES+)	218.2	$[M+H]^+$ for the ^{81}Br isotope	[1]

Note: The presence of bromine with its characteristic isotopic pattern (^{79}Br and ^{81}Br in approximately a 1:1 ratio) would result in two major peaks in the mass spectrum, $M+H^+$ and $[M+2]^++H^+$, of nearly equal intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

Note: As of the latest search, specific ^1H and ^{13}C NMR spectral data for CAS 669066-89-1 is not available in the public domain. The following table represents the expected chemical shifts based on the structure of 3-Amino-5-bromopicolinamide, but it is for illustrative purposes only and has not been experimentally verified from available literature.

Expected ^1H NMR Data (Illustrative)	
Chemical Shift (ppm)	Multiplicity
~8.0	d
~7.5	d
~7.0 (broad)	s
~5.5 (broad)	s

Expected ^{13}C NMR Data (Illustrative)

Chemical Shift (ppm)	Assignment
~168	C=O (carboxamide)
~150	C-NH ₂ (pyridine ring)
~145	C-Br (pyridine ring)
~130	CH (pyridine ring)
~125	CH (pyridine ring)
~120	C-CONH ₂ (pyridine ring)

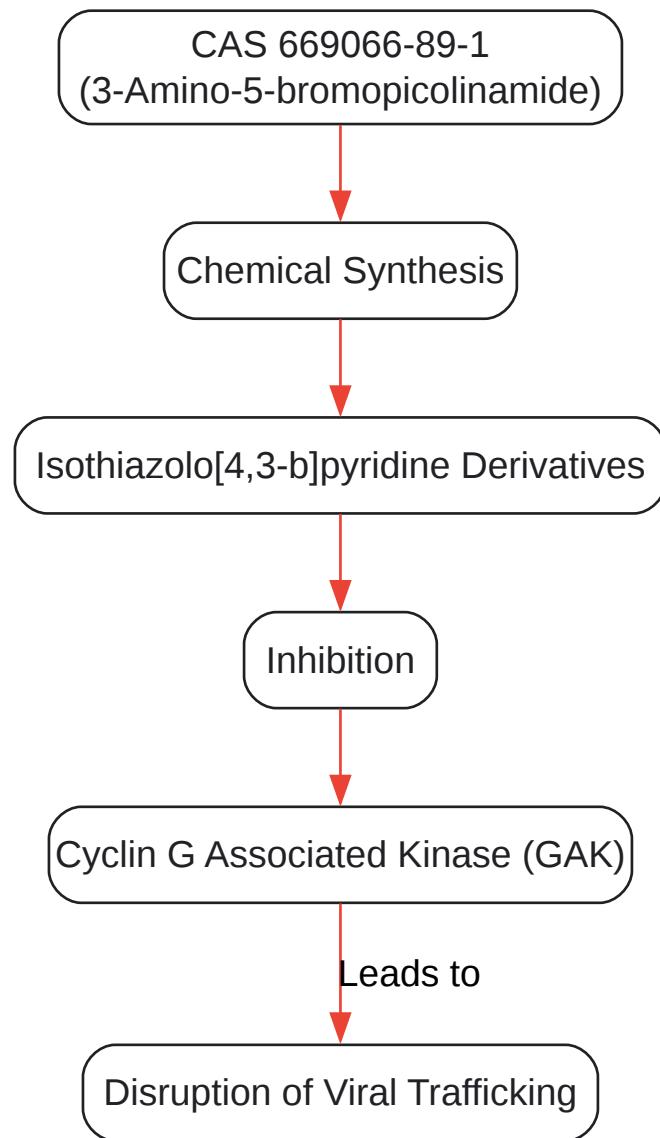
Potential Biological Significance

While there is no direct evidence in the literature detailing the biological activity of 3-Amino-5-bromopicolinamide, its role as a precursor in the synthesis of isothiazolo[4,3-b]pyridine-based inhibitors of Cyclin G Associated Kinase (GAK) suggests a potential area of interest. GAK is a cellular kinase involved in clathrin-mediated membrane trafficking, a process hijacked by many viruses for entry and egress.

Inferred Signaling Pathway Involvement

Inhibitors of GAK have shown broad-spectrum antiviral activity. The logical relationship, therefore, is that compounds like CAS 669066-89-1 are valuable starting materials for the synthesis of GAK inhibitors.

Logical Workflow from Precursor to Biological Target



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Caption: Potential role of CAS 669066-89-1 as a precursor to GAK inhibitors.

Conclusion

The structure of CAS 669066-89-1 is confirmed as 3-Amino-5-bromopicolinamide based on its synthesis from logical precursors and mass spectrometry data. However, a complete and publicly available spectroscopic analysis, particularly NMR data, is currently lacking. This presents an opportunity for further research to fully characterize this compound. Its utility as a building block for potent kinase inhibitors highlights its importance for medicinal chemists and drug discovery professionals. Researchers are encouraged to perform full spectroscopic

characterization to confirm the proposed structure and to explore its potential biological activities.

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References

- 1. mdpi.com [mdpi.com]
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